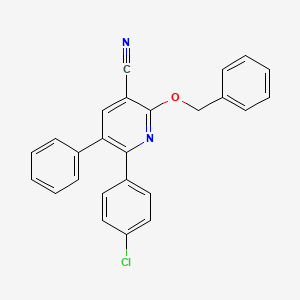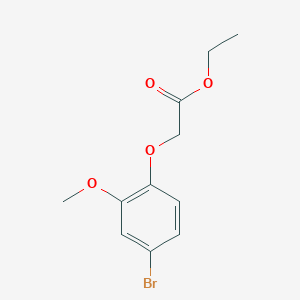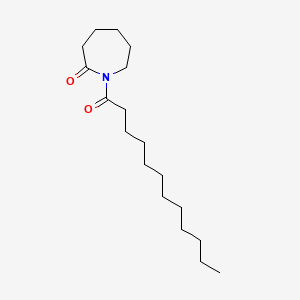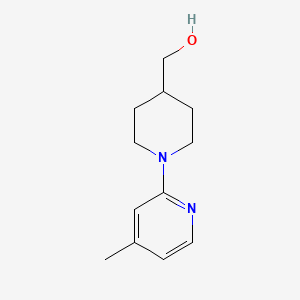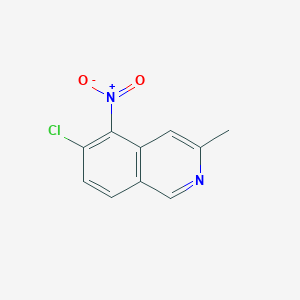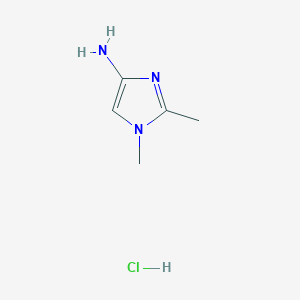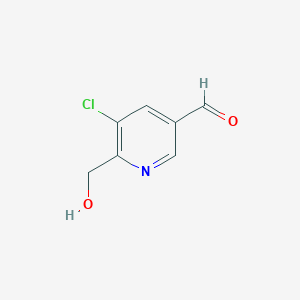
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is a chemical compound with a pyridine ring substituted with a chlorine atom at the 5-position, a hydroxymethyl group at the 6-position, and an aldehyde group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6-(hydroxymethyl)-3-pyridinecarbaldehyde. The reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the 5-position.
Another approach involves the oxidation of 5-chloro-6-(hydroxymethyl)pyridine using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: 5-Chloro-6-(carboxymethyl)-3-pyridinecarbaldehyde.
Reduction: 5-Chloro-6-(hydroxymethyl)-3-pyridinemethanol.
Substitution: 5-Methoxy-6-(hydroxymethyl)-3-pyridinecarbaldehyde.
科学研究应用
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
5-Chloro-6-(hydroxymethyl)pyridine: Lacks the aldehyde group at the 3-position.
6-(Hydroxymethyl)-3-pyridinecarbaldehyde: Lacks the chlorine atom at the 5-position.
5-Chloro-3-pyridinecarbaldehyde: Lacks the hydroxymethyl group at the 6-position.
Uniqueness
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is unique due to the presence of all three functional groups (chlorine, hydroxymethyl, and aldehyde) on the pyridine ring
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-3,11H,4H2 |
InChI 键 |
IUJPCWGKHFMVQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)CO)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
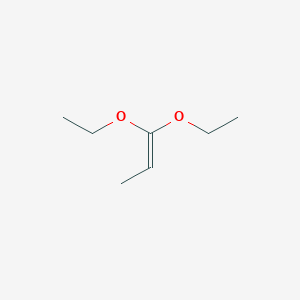
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8699314.png)
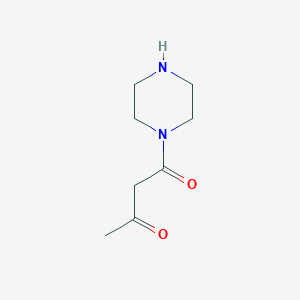
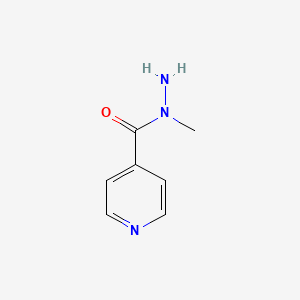
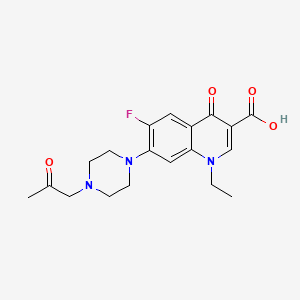

![2-Hydroxymethyl-1-methylimidazo[4,5-c]pyridine](/img/structure/B8699349.png)
